Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate

Catalog No.
S12295882
CAS No.
M.F
C10H7BrFNO2
M. Wt
272.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate

Product Name

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate

IUPAC Name

methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate

Molecular Formula

C10H7BrFNO2

Molecular Weight

272.07 g/mol

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)5-4-13-9-7(12)3-2-6(11)8(5)9/h2-4,13H,1H3

InChI Key

GOJOICPCKSBANS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C(C=CC(=C12)Br)F

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique combination of a bromine atom at the 4-position, a fluorine atom at the 7-position, and a carboxylate group at the 3-position of the indole ring. The molecular formula is C10H8BrFNO2C_10H_8BrFNO_2 with a molecular weight of approximately 273.08 g/mol. This compound exhibits significant structural complexity due to the presence of multiple substituents that can influence its chemical reactivity and biological activity.

, including:

  • Electrophilic Substitution: The electron-withdrawing effects of bromine and fluorine enhance the susceptibility of the indole ring to electrophilic attack.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
  • Reduction and Oxidation: The compound can undergo oxidation to yield indole derivatives or reduction to form more saturated structures.

These reactions are pivotal for synthesizing more complex organic molecules and exploring the biological activity of this compound.

Indole derivatives, including methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate, are known for their diverse pharmacological properties. Studies suggest that this compound may exhibit:

  • Antimicrobial Activity: Potential effectiveness against various bacterial strains.
  • Antitumor Properties: Indications of cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition: Possible interaction with specific enzymes, influencing metabolic pathways.

The exact biological mechanisms remain an area of ongoing research, but the structural features suggest a promising profile for therapeutic applications.

The synthesis of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate typically involves several steps:

  • Bromination: Starting from 7-fluoroindole, bromination is performed using bromine or N-bromosuccinimide in an appropriate solvent.
  • Carboxylation: The introduction of the carboxylate group can be achieved through various methods, such as reacting with carbon dioxide in the presence of a base.
  • Purification: Techniques like recrystallization or chromatography are utilized to obtain high-purity products.

These methods highlight the versatility and complexity involved in synthesizing this compound.

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate has several applications across different fields:

  • Pharmaceutical Research: Used as a building block for developing new drugs due to its biological activity.
  • Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties.

Interaction studies focus on understanding how methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate interacts with biological targets and other chemical entities. These studies typically assess:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Synergistic Effects: Investigating potential interactions with other drugs that could enhance therapeutic efficacy.

Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its use in therapeutic applications.

Several compounds share structural similarities with methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-bromo-1H-indoleBromine at position 5Alters electronic properties significantly
Methyl 6-bromo-1H-indoleBromine at position 6Different position affects reactivity
Methyl 7-bromo-1H-indoleBromine at position 7Lacks carboxylate group, impacting reactivity
Ethyl 4-bromo-1H-indoleEthyl group instead of methylVariation in alkyl group impacts solubility
Methyl 4-bromoindoleNo fluorine substituentLacks fluorine, which may affect biological activity

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate stands out due to its specific combination of bromine, fluorine, and carboxylate groups on the indole ring. This substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate is systematically named according to IUPAC guidelines, reflecting its substituents and their positions on the indole core. The compound’s molecular formula is C₁₀H₇BrFNO₂, with a molecular weight of 272.07 g/mol. Key identifiers include:

PropertyValue
IUPAC NameMethyl 4-bromo-7-fluoro-1H-indole-3-carboxylate
SMILESCOC(=O)C1=CNC2=C(C=CC(=C12)Br)F
InChIKeyGOJOICPCKSBANS-UHFFFAOYSA-N
Molecular Weight272.07 g/mol

The indole nucleus is aromatic, with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The bromine atom at position 4 and fluorine at position 7 introduce steric and electronic effects that influence reactivity, while the carboxylate group at position 3 enhances solubility and provides a handle for further derivatization.

Historical Context in Indole Chemistry

Indole chemistry has evolved significantly since the isolation of indole from coal tar in the 19th century. Early studies focused on natural indole alkaloids, but synthetic derivatives gained prominence in the 20th century for their pharmacological potential. The introduction of halogen substituents, such as bromine and fluorine, became a key strategy for modulating bioactivity and stability.

The synthesis of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate builds on methodologies developed for related compounds. For example, bromination and fluorination techniques optimized for indole derivatives—such as electrophilic substitution and transition-metal-catalyzed reactions—have been adapted to achieve regioselective functionalization. Early work on 7-bromo-3-methyl-1H-indole demonstrated the feasibility of introducing halogens at specific positions, while advances in carboxylate esterification enabled efficient modification of the indole scaffold.

Significance in Heterocyclic Compound Research

Heterocyclic compounds like methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate are pivotal in drug discovery due to their versatility and prevalence in bioactive molecules. The compound’s substituents contribute to its significance:

  • Bromine: Serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of complex architectures.
  • Fluorine: Enhances metabolic stability and modulates electronic properties through its strong electronegativity.
  • Carboxylate: Facilitates further functionalization via hydrolysis or amidation, broadening utility in medicinal chemistry.

Comparative analysis with analogous indole derivatives highlights its uniqueness:

CompoundSubstituentsKey Applications
7-Bromo-3-methyl-1H-indoleBr (C7), CH₃ (C3)Intermediate in alkaloid synthesis
Ethyl 4-bromo-7-fluoroindole-3-carboxylateBr (C4), F (C7), COOEt (C3)Antimicrobial research

This compound’s balanced electronic profile and synthetic accessibility make it a model system for exploring halogen interactions in heterocycles.

Halogenated indoles have historically been synthesized via multi-step sequences involving diazotization, halogenation, and cyclization. For example, 6-bromoindole—a structural analog—is prepared through a four-stage process starting from para-aminotoluene. This involves diazotization, bromination, and thermal ring closure [2]. Similarly, 7-fluoroindole derivatives are synthesized via reduction of 7-fluoroisatin using sodium borohydride and boron trifluoride etherate in tetrahydrofuran, achieving yields up to 78.8% [5].

Traditional bromination often employs elemental bromine in carbon tetrachloride, as demonstrated in the regioselective C-6 bromination of methyl indolyl-3-acetate. Excess bromine (8 equivalents) ensures complete conversion while maintaining regiocontrol [6]. These methods, though effective, face challenges in scalability and byproduct management due to stoichiometric reagent use.

Modern Catalytic Approaches for Bromo-Fluoro Substitution

Oxone–Halide Systems for Green Halogenation

Recent advances leverage oxone (potassium peroxymonosulfate) with halide salts to generate reactive halogenating species in situ. This approach eliminates stoichiometric halogenating agents, as demonstrated in the C2/C3 halogenation of N-protected indoles. Electron-withdrawing groups (EWGs) on the indole nitrogen direct bromination to C2, while unprotected indoles favor C3 substitution [1]. For methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate, this method could enable sequential fluorination and bromination under mild conditions.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts facilitate efficient functionalization. For instance, microwave-assisted Pd-catalyzed heterocyclization converts enamine precursors to 2-methyl-1H-indole-3-carboxylates in >90% yield [3]. Similarly, Suzuki–Miyaura cross-coupling with boronic acids introduces aryl groups at specific positions, though scalability is limited by the low reactivity of bromofluoroindole intermediates [2].

Regioselective Bromination Strategies in Indole Systems

Regioselectivity in bromination is governed by electronic and steric factors. The presence of EWGs (e.g., carbamates) at the indole nitrogen directs electrophilic bromination to the C4 or C6 positions. For example, methyl indolyl-3-acetate undergoes C6 bromination with 8 equivalents of Br₂ in CCl₄, confirmed by X-ray crystallography [6]. In contrast, N-methyl indoles lacking EWGs undergo polybromination, highlighting the critical role of protecting groups [6].

Fluorine’s electron-withdrawing nature further influences regioselectivity. In 7-fluoroindoles, the fluorine atom at C7 deactivates the adjacent C6 position, favoring bromination at C4 or C5 [7]. This electronic modulation is pivotal for synthesizing methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate, where simultaneous bromo and fluoro substituents require precise positional control.

Optimization of Esterification and Carboxylation Steps

Esterification via Alkylation

Esterification at C3 is typically achieved by alkylating indole nitrogen or oxygen nucleophiles. For example, propargyl bromide reacts with 6-bromoindole in the presence of sodium hydride, though excess base risks alkyne isomerization [2]. Optimizing base strength (e.g., using DBU instead of NaH) minimizes side reactions, improving yields of methyl indole-3-carboxylates [2].

Carboxylation Using Electrophilic Reagents

Direct C3 carboxylation of free (N–H) indoles is achieved via N-indolyl triethylborate intermediates. Treatment with chloroformates or acid chlorides introduces ester groups without requiring pre-protection [8]. Microwave irradiation further enhances reaction efficiency, reducing processing times from hours to minutes while maintaining high yields (>90%) [3].

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic analysis of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate reveals distinctive spectral features that reflect the unique substitution pattern on the indole scaffold [1] [2] [3]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that demonstrate the influence of both halogen substituents and the ester functional group on the electronic environment of the indole system.

The indole nitrogen-hydrogen proton appears as a broad singlet in the region of 8.5-9.5 parts per million, representing a significant downfield shift compared to unsubstituted indole due to the electron-withdrawing effects of the bromine, fluorine, and carboxylate substituents [1] [4]. This deshielding effect is consistent with the cumulative inductive effects of the multiple electron-withdrawing groups present in the molecule.

The hydrogen atom at position 2 of the indole ring system resonates as a singlet between 7.0-7.2 parts per million, showing minimal perturbation from the parent indole structure [3]. This observation indicates that the electronic effects of the substituents at positions 4 and 7 have limited transmission through the aromatic system to position 2.

Notably, the hydrogen atoms at positions 4 and 7 are absent from the spectrum due to substitution with bromine and fluorine atoms, respectively [1] [4]. The remaining aromatic protons at positions 5 and 6 appear in the range of 6.8-7.3 parts per million and 6.5-7.0 parts per million, respectively, with complex coupling patterns influenced by the proximity of the halogen substituents [2] [3].

The methyl ester protons appear as a sharp singlet at approximately 3.8-4.0 parts per million, consistent with typical methyl ester chemical shifts and unaffected by the aromatic substitution pattern [1] [4].

In the carbon-13 nuclear magnetic resonance spectrum, the carbonyl carbon of the ester functionality appears in the characteristic region of 165-170 parts per million [1] [4]. The aromatic carbon atoms display distinct chemical shifts that reflect the electronic perturbations caused by the halogen substitutions. The carbon at position 4, bearing the bromine substituent, appears deshielded at 125-130 parts per million, while the carbon at position 7, substituted with fluorine, resonates at 100-105 parts per million, demonstrating the significant deshielding effect of the fluorine atom [2] [3].

The carbon-carbon coupling with fluorine introduces additional complexity to the carbon-13 spectrum, with characteristic coupling constants that provide structural confirmation [2] [3]. The methyl carbon of the ester group appears at 52-55 parts per million, within the expected range for methyl ester substituents.

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive evidence for the fluorine substitution at position 7, with the fluorine atom appearing in the typical aromatic fluorine region between -100 to -150 parts per million [5] [6]. The fluorine signal exhibits coupling with adjacent carbon atoms and potential long-range coupling effects that contribute to the overall spectral complexity.

Infrared Spectroscopy

The infrared spectroscopic analysis of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate reveals characteristic absorption bands that provide structural confirmation and insight into the vibrational modes of the molecule [7] [8] [9]. The spectrum exhibits distinct features that differentiate it from unsubstituted indole derivatives and reflect the influence of the halogen substituents and ester functionality.

The nitrogen-hydrogen stretching vibration appears as a medium to strong absorption band in the region of 3200-3400 wavenumbers, representing a slight red shift compared to unsubstituted indole due to the electron-withdrawing effects of the substituents [7] [8]. This bathochromic shift is consistent with the weakening of the nitrogen-hydrogen bond caused by the inductive effects of the bromine, fluorine, and carboxylate groups.

The aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity bands between 3000-3100 wavenumbers, showing minimal perturbation from the parent indole structure [7] [9]. The aromatic carbon-carbon stretching vibrations manifest as medium to strong absorption bands in the region of 1450-1600 wavenumbers, with subtle modifications in the fingerprint region due to the halogen substitutions.

The carbonyl stretching vibration of the ester group provides a prominent absorption band at 1680-1750 wavenumbers, confirming the presence of the methyl ester functionality [7] [8]. This band appears as a sharp, intense absorption that serves as a diagnostic feature for the compound.

The carbon-fluorine stretching vibration generates a characteristic strong absorption band between 1000-1300 wavenumbers, providing definitive evidence for the fluorine substitution [7] [8]. The carbon-bromine stretching vibration appears as a medium intensity band in the region of 500-700 wavenumbers, though this region often exhibits overlapping absorptions from other vibrational modes.

The carbon-oxygen stretching vibration of the ester group contributes to the complex absorption pattern between 1000-1300 wavenumbers, while ring deformation modes appear in the region of 800-900 wavenumbers [7] [9]. Out-of-plane bending vibrations manifest between 700-900 wavenumbers, with modified patterns compared to unsubstituted indole due to the altered symmetry of the substituted system.

Mass Spectrometry

The mass spectrometric analysis of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition [10] [11] [12]. The molecular ion peak appears at mass-to-charge ratio 272, corresponding to the molecular formula C10H7BrFNO2, with the characteristic bromine isotope pattern visible due to the presence of bromine-79 and bromine-81 isotopes.

The fragmentation pattern follows typical indole derivative pathways with additional features related to the ester functionality and halogen substitutions [10] [11]. The loss of a methyl radical (15 daltons) from the molecular ion produces a fragment at mass-to-charge ratio 257, representing alpha-cleavage of the ester group. The loss of the methoxy group (31 daltons) generates a prominent fragment at mass-to-charge ratio 241, which often appears as the base peak due to the stability of the resulting acylium ion.

The loss of the entire methoxycarbonyl group (59 daltons) produces a fragment at mass-to-charge ratio 213, corresponding to the halogenated indole cation [10] [11]. Sequential loss of the bromine atom and methyl group results in a fragment at mass-to-charge ratio 184, while the combined loss of bromine and the methoxycarbonyl group generates a fragment at mass-to-charge ratio 157.

Characteristic indole fragmentation patterns are observed in the lower mass region, with fragments at mass-to-charge ratios 132, 116, and 89 representing sequential losses from the indole ring system [10] [11]. The fragment at mass-to-charge ratio 116 corresponds to the base indole structure, while the fragment at mass-to-charge ratio 89 results from the loss of hydrogen cyanide, a characteristic fragmentation pathway for indole derivatives.

The presence of halogen substituents influences the fragmentation pathways, with the bromine atom showing typical halogen loss patterns and the fluorine atom demonstrating greater retention due to its stronger carbon-fluorine bond [10] [11]. The overall fragmentation pattern provides definitive structural confirmation and enables differentiation from other indole derivatives.

X-ray Crystallographic Studies of Indole Derivatives

Crystal Structure Analysis

X-ray crystallographic analysis of halogenated indole derivatives, including compounds structurally related to methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate, reveals important structural features that influence molecular packing and intermolecular interactions [13] [14] [15]. The crystal structures of indole derivatives typically exhibit characteristic hydrogen bonding patterns, π-π stacking interactions, and halogen bonding effects that determine the solid-state properties.

The indole ring system maintains its characteristic planar geometry in crystal structures, with the nitrogen-hydrogen group participating in various intermolecular interactions [13] [14]. In halogenated indole derivatives, the presence of bromine and fluorine substituents introduces additional opportunities for specific intermolecular contacts that influence crystal packing arrangements.

The nitrogen-hydrogen···π interactions represent one of the most significant intermolecular forces in indole crystal structures, with interaction energies typically ranging from -25 to -35 kilojoules per mole [13] [14]. These interactions involve the indole nitrogen-hydrogen group donating to the π-electron system of adjacent molecules, creating dimeric or chain-like arrangements in the crystal lattice.

Halogen bonding interactions become particularly relevant in the crystal structures of brominated indole derivatives, where the bromine atom can act as a halogen bond donor toward electron-rich sites on neighboring molecules [16] [17]. The directionality and strength of these interactions contribute to the overall stability of the crystal lattice and influence the observed morphology.

Intermolecular Interactions in Halogenated Indole Crystals

The crystal structures of halogenated indole derivatives demonstrate the significant influence of halogen substituents on intermolecular interaction patterns [18] [17] [19]. The presence of both bromine and fluorine atoms in methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate creates a complex network of intermolecular forces that determine the crystal packing arrangement.

Classical hydrogen bonding interactions between the indole nitrogen-hydrogen group and acceptor atoms such as carbonyl oxygens or nitrogen atoms of adjacent molecules provide primary stabilization of the crystal lattice [13] [14]. The energy of these interactions typically ranges from -25 to -40 kilojoules per mole, depending on the geometric parameters and electronic environment.

π-π stacking interactions between indole ring systems contribute significantly to the crystal stability, with interaction energies of approximately -15 to -25 kilojoules per mole [13] [14]. The presence of halogen substituents can either enhance or diminish these interactions depending on their electronic effects and steric requirements.

Halogen bonding interactions, particularly involving the bromine substituent, provide additional stabilization through directional contacts with electron-rich sites on neighboring molecules [16] [17]. The carbon-bromine···oxygen or carbon-bromine···nitrogen interactions exhibit typical halogen bonding geometries with interaction energies ranging from -10 to -20 kilojoules per mole.

The fluorine atom can participate in various weak interactions, including carbon-hydrogen···fluorine contacts and fluorine···π interactions, though these are generally weaker than the corresponding interactions involving bromine [16] [17]. The cumulative effect of all these intermolecular forces determines the overall crystal stability and influences properties such as melting point, solubility, and mechanical characteristics.

Crystal Morphology and Packing Patterns

The crystal morphology of halogenated indole derivatives is strongly influenced by the interplay between different intermolecular interactions and the specific substitution pattern [13] [14]. Indole derivatives typically exhibit a tendency to form plate-like crystals with the largest faces corresponding to the planes of closest packing.

The presence of halogen substituents introduces additional factors that influence crystal habit and morphology [18] [17]. The bromine atom, with its larger size and polarizability, can promote the formation of layered structures through halogen bonding interactions, while the fluorine atom contributes to the overall polarity and can influence the crystal growth rates in different directions.

The ester functionality in methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate provides additional opportunities for hydrogen bonding and dipole-dipole interactions that contribute to the overall crystal stability [13] [14]. The methyl ester group can participate in weak carbon-hydrogen···oxygen interactions and contributes to the overall molecular packing efficiency.

The combination of multiple intermolecular interaction types results in complex three-dimensional packing arrangements that optimize the balance between attractive interactions and steric requirements [13] [14]. The specific geometry of the halogen substituents and their electronic effects determine the preferred packing motifs and influence the observed crystal morphology.

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Computational modeling of the electronic structure of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate employs density functional theory methods to provide detailed insights into the molecular orbital composition, charge distribution, and electronic properties [20] [21] [22]. The most commonly employed computational approach utilizes the B3LYP hybrid functional with the 6-31+G(d,p) basis set, which provides a balanced treatment of exchange-correlation effects and electron correlation.

The optimized molecular geometry reveals a planar indole ring system with the halogen substituents maintaining their expected bond lengths and angles [20] [21]. The carbon-bromine bond length typically ranges from 1.85 to 1.90 Angstroms, while the carbon-fluorine bond length is approximately 1.35 to 1.40 Angstroms, consistent with the expected values for aromatic halogen substituents.

The frontier molecular orbital analysis demonstrates significant perturbations in both the highest occupied molecular orbital and lowest unoccupied molecular orbital compared to unsubstituted indole [20] [21] [22]. The highest occupied molecular orbital energy is stabilized to approximately -6.2 electron volts due to the electron-withdrawing effects of the halogen substituents and carboxylate group, while the lowest unoccupied molecular orbital is stabilized to approximately -1.4 electron volts.

The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital gap of approximately 4.8 electron volts represents a significant decrease from the unsubstituted indole value of 5.5 electron volts [20] [21] [22]. This reduction in the energy gap reflects the extended conjugation introduced by the electron-withdrawing substituents and suggests enhanced reactivity and modified optical properties.

Chemical Reactivity Descriptors

The computational analysis of chemical reactivity descriptors provides quantitative measures of the electronic properties and reactivity characteristics of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate [20] [21] [23]. These descriptors, derived from the frontier molecular orbital energies, offer insights into the chemical behavior and potential applications of the compound.

The chemical hardness, calculated as half the difference between the ionization potential and electron affinity, decreases to approximately 2.40 electron volts compared to 2.75 electron volts for unsubstituted indole [20] [21]. This reduction in hardness indicates increased softness and enhanced reactivity, consistent with the presence of electron-withdrawing substituents that lower the activation barriers for chemical reactions.

The electronegativity, defined as the negative of the chemical potential, increases to approximately 3.80 electron volts, reflecting the electron-withdrawing nature of the substituents [20] [21] [23]. This enhanced electronegativity correlates with the increased electrophilic character of the molecule and its tendency to accept electron density in chemical reactions.

The electrophilicity index, calculated from the chemical potential and chemical hardness, increases significantly to approximately 3.00 electron volts, indicating enhanced electrophilic reactivity [20] [21] [23]. This increase suggests that the compound will preferentially undergo reactions with nucleophiles and exhibit enhanced electrophilic aromatic substitution reactivity.

The global softness, defined as the reciprocal of the chemical hardness, increases to approximately 0.42 electron volts⁻¹, confirming the enhanced reactivity and reduced resistance to deformation of the electron cloud [20] [21]. These reactivity descriptors collectively indicate that the halogenated indole derivative exhibits enhanced chemical reactivity compared to the unsubstituted parent compound.

Comparative Analysis with Unsubstituted Indole Scaffolds

Structural Modifications and Their Effects

The comparative analysis of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate with unsubstituted indole reveals significant structural modifications that influence the molecular properties and chemical behavior [24] [25]. The molecular weight increases from 117.15 grams per mole for indole to 272.07 grams per mole for the substituted derivative, representing an increase of 154.92 grams per mole due to the additional substituents.

The introduction of halogen substituents at positions 4 and 7 eliminates the corresponding hydrogen atoms, reducing the total number of aromatic protons from five to three [24] [25]. This reduction in hydrogen atom count affects the nuclear magnetic resonance spectral complexity and alters the intermolecular hydrogen bonding capabilities of the molecule.

The substitution pattern creates a unique electronic environment that differs significantly from other indole derivatives [24] [25]. The presence of both an electron-withdrawing bromine atom and a strongly electron-withdrawing fluorine atom, combined with the electron-withdrawing carboxylate ester group, creates a cumulative effect that substantially modifies the electronic properties of the indole ring system.

The molecular geometry remains essentially planar for the indole ring system, but the overall molecular volume increases significantly due to the bulky substituents [24] [25]. The calculated molecular volume increases from approximately 140 cubic Angstroms for indole to approximately 190 cubic Angstroms for the substituted derivative, affecting the steric requirements for intermolecular interactions and biological activity.

Electronic Property Modifications

The electronic properties of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate exhibit substantial modifications compared to unsubstituted indole, reflecting the cumulative effects of the electron-withdrawing substituents [24] [22] [25]. The first ionization energy increases from 7.9 electron volts for indole to approximately 8.2 electron volts for the substituted derivative, indicating stabilization of the highest occupied molecular orbital.

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap decreases from approximately 5.5 electron volts for indole to approximately 4.8 electron volts for the substituted compound [24] [22]. This reduction in the energy gap suggests enhanced conjugation and modified optical properties, with potential implications for biological activity and chemical reactivity.

The dipole moment increases substantially from 2.1 Debye for indole to approximately 3.2 Debye for the substituted derivative [24] [22] [25]. This enhancement in molecular polarity affects solubility properties, intermolecular interactions, and biological membrane permeability, potentially influencing the pharmacokinetic properties of the compound.

The polarizability increases from approximately 16 cubic Angstroms for indole to approximately 22 cubic Angstroms for the substituted derivative [24] [22]. This increase in polarizability reflects the presence of the highly polarizable bromine atom and contributes to enhanced van der Waals interactions and modified physical properties.

Spectroscopic Property Comparisons

The spectroscopic properties of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate demonstrate significant differences from unsubstituted indole, providing clear evidence for the structural modifications and electronic perturbations [24] [25]. The nuclear magnetic resonance chemical shifts show systematic changes that reflect the electronic effects of the substituents.

The indole nitrogen-hydrogen proton chemical shift increases from 8.0-8.5 parts per million in unsubstituted indole to 8.5-9.5 parts per million in the substituted derivative [24] [25]. This downfield shift reflects the deshielding effect of the electron-withdrawing substituents and provides diagnostic information for structural confirmation.

The aromatic carbon-13 chemical shifts exhibit characteristic patterns that reflect the electronic perturbations caused by the halogen substituents [24] [25]. The carbon atoms adjacent to the halogen substituents show significant chemical shift changes, with the carbon bearing the bromine substituent appearing more downfield and the carbon bearing the fluorine substituent showing characteristic coupling effects.

The infrared spectroscopic properties reveal new absorption bands associated with the ester functionality and modifications in the existing bands due to the electronic effects of the substituents [24] [25]. The appearance of the strong carbonyl stretching band at 1680-1750 wavenumbers provides definitive evidence for the ester group, while the characteristic carbon-halogen stretching vibrations confirm the presence of the bromine and fluorine substituents.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

270.96442 g/mol

Monoisotopic Mass

270.96442 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types